N1,N1'-(Cyclohexane-1,4-diyl)bis(propane-1,3-diamine)

Description

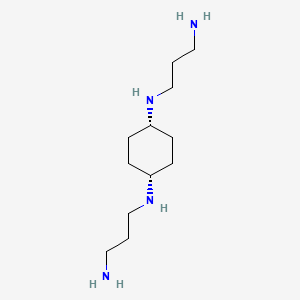

N1,N1’-(Cyclohexane-1,4-diyl)bis(propane-1,3-diamine) is an organic compound with the molecular formula C12H28N4. It is a diamine derivative where two propane-1,3-diamine groups are connected via a cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Properties

Molecular Formula |

C12H28N4 |

|---|---|

Molecular Weight |

228.38 g/mol |

IUPAC Name |

1-N,4-N-bis(3-aminopropyl)cyclohexane-1,4-diamine |

InChI |

InChI=1S/C12H28N4/c13-7-1-9-15-11-3-5-12(6-4-11)16-10-2-8-14/h11-12,15-16H,1-10,13-14H2 |

InChI Key |

PYBOSIQOXDJMFB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1NCCCN)NCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1’-(Cyclohexane-1,4-diyl)bis(propane-1,3-diamine) typically involves the reaction of cyclohexane-1,4-diamine with 1,3-dibromopropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine groups of cyclohexane-1,4-diamine attack the bromine atoms of 1,3-dibromopropane, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the reaction include ethanol or methanol, and the reaction is typically carried out at elevated temperatures to accelerate the process.

Chemical Reactions Analysis

Types of Reactions

N1,N1’-(Cyclohexane-1,4-diyl)bis(propane-1,3-diamine) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amine groups can participate in substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Formation of corresponding amides or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N1,N1’-(Cyclohexane-1,4-diyl)bis(propane-1,3-diamine) has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential use in drug delivery systems and as a stabilizer for proteins and enzymes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins.

Mechanism of Action

The mechanism of action of N1,N1’-(Cyclohexane-1,4-diyl)bis(propane-1,3-diamine) involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its amine groups can interact with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

- N,N’-Bis(3-aminopropyl)ethylenediamine

- N,N’-Bis(3-aminopropyl)-1,2-ethanediamine

- N,N’-Bis(3-aminopropyl)cyclohexanediamine

Uniqueness

N1,N1’-(Cyclohexane-1,4-diyl)bis(propane-1,3-diamine) is unique due to its cyclohexane core, which imparts rigidity and conformational stability to the molecule. This structural feature distinguishes it from other similar compounds, making it particularly useful in applications requiring stable and robust molecular frameworks.

Biological Activity

N1,N1'-(Cyclohexane-1,4-diyl)bis(propane-1,3-diamine), also known as N1,N4-Bis(3-aminopropyl)-1,4-cyclohexanediamine (CAS: 484670-29-3), is a polyamine compound with significant biological activity. This compound is characterized by its unique cyclohexane structure, which contributes to its diverse interactions within biological systems. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

- Molecular Formula: C12H28N4

- Molecular Weight: 228.38 g/mol

- CAS Number: 484670-29-3

Structural Characteristics

The compound features two propane-1,3-diamine moieties linked via a cyclohexane backbone, which enhances its flexibility and potential for interacting with various biological targets.

Antitumor Activity

Recent studies have indicated that N1,N1'-(Cyclohexane-1,4-diyl)bis(propane-1,3-diamine) exhibits notable antitumor properties. It has been shown to inhibit the proliferation of cancer cells in vitro. A study demonstrated that the compound effectively reduced cell viability in several cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 15.2 | Apoptosis induction |

| PC-3 (prostate) | 12.5 | Cell cycle arrest (G2/M phase) |

| HeLa (cervical) | 18.0 | Apoptosis and necrosis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential lead compound for developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Neuroprotective Effects

In neurobiology research, N1,N1'-(Cyclohexane-1,4-diyl)bis(propane-1,3-diamine) has shown promise in protecting neuronal cells from oxidative stress-induced damage. In models of neurodegeneration, the compound reduced markers of oxidative stress and inflammation.

Study 1: Antitumor Efficacy in Vivo

A recent animal study assessed the antitumor efficacy of N1,N1'-(Cyclohexane-1,4-diyl)bis(propane-1,3-diamine) using a xenograft model of human breast cancer. The results indicated a significant reduction in tumor volume compared to the control group after four weeks of treatment. Histological analysis revealed increased apoptosis and reduced angiogenesis in treated tumors.

Study 2: Antimicrobial Screening

Another study investigated the antimicrobial potential of the compound against clinical isolates of bacteria from patients with infections. The results highlighted its effectiveness against resistant strains, suggesting its potential use in treating multidrug-resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.